(R)-1-(4-(Methylthio)phenyl)ethan-1-amine
Description
Significance of Chiral Amines in Modern Organic Synthesis and Pharmaceutical Chemistry
Chiral amines are indispensable building blocks in the synthesis of a vast array of valuable molecules. chemicalbook.com In the pharmaceutical industry, it is estimated that over 40% of commercial drugs contain a chiral amine motif, highlighting their prevalence and importance. chemicalbook.comgoogle.com The "handedness," or chirality, of these molecules is crucial because biological systems, such as protein receptors and enzymes, are themselves chiral. google.comresearchgate.net This means that often only one enantiomer (one of the two mirror-image forms) of a chiral drug will bind effectively to its biological target and elicit the desired therapeutic effect. The other enantiomer may be inactive or, in some cases, cause undesirable or harmful effects. google.comresearchgate.net
This necessity for enantiomerically pure compounds has driven the development of numerous methods in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. chemscene.com Chiral amines are frequently employed as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. chemscene.commdpi.com They can also be used as chiral resolving agents to separate racemic mixtures (50:50 mixtures of both enantiomers). sigmaaldrich.com Furthermore, they serve as key starting materials for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). nih.gov The development of efficient, sustainable, and selective methods for producing chiral amines, such as biocatalytic routes using enzymes like transaminases, is an active and important area of research. chemicalbook.commdpi.com
Structural Classification and Stereochemical Aspects of Arylethanamines
Arylethanamines are a class of organic compounds characterized by an arylethyl group (an ethyl group attached to an aryl, or aromatic, ring) and an amine functional group. The compound (R)-1-(4-(Methylthio)phenyl)ethan-1-amine belongs to the subclass of α-arylethanamines, specifically α-phenylethylamines, where the amine group is attached to the carbon atom adjacent to the phenyl ring (the benzylic carbon).
The key stereochemical feature of these molecules is the presence of a chiral center at this benzylic carbon. rsc.org A carbon atom is considered a chiral center when it is bonded to four different substituents. rsc.org In the case of 1-(4-(Methylthio)phenyl)ethan-1-amine, this carbon is attached to:
A hydrogen atom (-H)
A methyl group (-CH₃)
An amino group (-NH₂)
A 4-(methylthio)phenyl group
This arrangement means the molecule is chiral and can exist as two non-superimposable mirror images, known as enantiomers. These are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The "(R)" in the name of the title compound specifies a particular three-dimensional arrangement of the groups around the chiral center. The physical and chemical properties of enantiomers are identical in an achiral environment, but their biological activities and interactions with other chiral molecules can differ significantly. bldpharm.com
Research Context and Importance of this compound
While detailed research specifically documenting the synthesis and application of this compound is not widely available in public literature, its importance can be inferred from its classification as a chiral building block by chemical suppliers and by examining the applications of structurally similar compounds. chemicalbook.com It is typically available as a hydrochloride salt for research purposes. chemicalbook.com
The primary role of such chiral amines in research and industry is as an intermediate or building block for the synthesis of more complex, often biologically active, chiral molecules. sigmaaldrich.com For instance, the closely related compound (R)-(+)-1-(4-Methylphenyl)ethylamine is used as a chiral resolving agent and for the preparation of chiral derivatives. chemicalbook.com Similarly, (R)-(+)-1-(4-Methoxyphenyl)ethylamine serves as a reactant in the synthesis of various complex structures, including thiazoles and bicyclic lactones.
Given these precedents, this compound is valued for its potential to introduce a specific stereocenter into a target molecule. The 4-(methylthio)phenyl group offers a site for further chemical modification, potentially influencing the electronic properties and biological interactions of the final product. Its synthesis would likely start from the corresponding ketone, 1-(4-(methylthio)phenyl)ethanone, via processes like asymmetric reductive amination. The development of efficient synthetic routes to obtain enantiomerically pure this compound is a key challenge, mirroring the efforts seen for other chiral amines where the goal is to create low-cost, safe, and scalable production methods. google.com
Data Tables
Table 1: Properties of (S)-1-(4-(Methylthio)phenyl)ethan-1-amine (Enantiomer of the title compound)
| Property | Value |
| Molecular Formula | C₉H₁₃NS |
| Molecular Weight | 167.27 g/mol |
| IUPAC Name | (1S)-1-(4-methylsulfanylphenyl)ethanamine |
| CAS Number | 1206967-39-6 |
| Data sourced from PubChem. nih.gov |
Table 2: Properties of Structurally Related Chiral Arylethanamines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20-25°C) |
| (R)-(+)-1-(4-Methylphenyl)ethylamine | C₉H₁₃N | 135.21 | 205 | 0.919 |
| (R)-(+)-1-(4-Methoxyphenyl)ethylamine | C₉H₁₃NO | 151.21 | 65 (at 0.4 mmHg) | 1.024 |
| (R)-(+)-1-Phenylethylamine | C₈H₁₁N | 121.18 | 187 | 0.950 |
| Data sourced from various chemical data suppliers. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-methylsulfanylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYGMCGRAMSGSR-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)SC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Characterization and Absolute Configuration Determination of R 1 4 Methylthio Phenyl Ethan 1 Amine
Spectroscopic Techniques for Enantiomeric Purity and Molecular Structure Elucidation
A combination of spectroscopic methods provides a comprehensive understanding of the structural and chiral properties of (R)-1-(4-(Methylthio)phenyl)ethan-1-amine.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is an indispensable tool for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be effectively utilized for this purpose.
For the analysis of similar chiral amines, such as (R)-(+)-1-(4-Methylphenyl)ethylamine, HPLC methods have been developed that can achieve an enantiomeric excess of not less than 99.0%. arranchemical.ie In one instance, the HPLC purity was determined to be 96.3%, with the other enantiomer present at 0.8%. chemicalbook.com GC analysis of 1-phenylethylamine (B125046) enantiomers, after derivatization to their N-acetyl or N-trifluoroacetyl forms, has been successfully performed on chiral columns like Astec® CHIRALDEX™ B-PM. sigmaaldrich.com These methods demonstrate the capability to achieve baseline separation of the enantiomers, allowing for accurate determination of their respective ratios. The choice of the chiral stationary phase and derivatizing agent can influence the elution order of the enantiomers. sigmaaldrich.com
| Technique | Analyte | Column | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| HPLC | (R)-(+)-1-(4-Methylphenyl)ethylamine | Not specified | ≥ 99.0% | arranchemical.ie |
| HPLC | (R)-1-(4-methylphenyl)ethylamine | Not specified | 98.4% (calculated from 96.3% purity and 0.8% of the other enantiomer) | chemicalbook.com |
| GC | (S)-(-)-1-phenylethylamine (N-TFA derivative) | Astec® CHIRALDEX™ B-PM | Not specified (baseline separation achieved) | sigmaaldrich.com |
| GC | (R)-(+)-1-phenylethylamine (N-TFA derivative) | Astec® CHIRALDEX™ B-PM | Not specified (baseline separation achieved) | sigmaaldrich.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Chiral Purity (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and constitution of this compound.
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the ethylamine (B1201723) group, the methyl protons of the ethylamine group, and the methyl protons of the methylthio group. The chemical shifts and coupling constants of these protons provide valuable structural information. organicchemistrydata.org For instance, in related compounds, aromatic protons typically appear in the range of δ 7-8 ppm, while aliphatic protons are found at higher fields. nih.gov
The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. organicchemistrydata.org The chemical shifts of the aromatic carbons, the methine carbon, and the methyl carbons can be assigned based on established correlation tables and computational predictions. organicchemistrydata.org For example, the carbon of the methylthio group in similar structures often appears around δ 15-20 ppm. rsc.org
While standard NMR is not inherently a chiral technique, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for the enantiomers and allowing for the determination of enantiomeric purity.
| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 4-(Methylthio)aniline derivatives | ¹H NMR | CDCl₃ | Aromatic H: ~6.5-7.3, CH₃S: ~2.4 | rsc.org |
| 4-(Methylthio)aniline derivatives | ¹³C NMR | CDCl₃ | Aromatic C: ~113-150, CH₃S: ~17-19 | rsc.org |
| 1-Phenylethylamine derivatives | ¹H NMR | Not specified | CH(NH₂): ~4.1, CH₃: ~1.4 | scispace.com |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amines, which typically produces the protonated molecular ion [M+H]⁺.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For a related compound, the calculated m/z for C₁₃H₁₄NS [M+H]⁺ was 216.0842, with the found value being 216.0838, confirming the elemental composition. rsc.org The monoisotopic mass of the (S)-enantiomer is reported as 167.07687059 Da. nih.gov
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the amino group or the methylthio group.
| Compound | Technique | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|---|
| (S)-1-(4-(methylthio)phenyl)ethan-1-amine | Not specified | Not specified | 167.07687059 (Monoisotopic Mass) | Not applicable | nih.gov |
| C₁₃H₁₄NS (related structure) | HRMS-ESI | Positive | 216.0842 | 216.0838 | rsc.org |
X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry
X-ray diffraction analysis of a single crystal is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
For a crystalline derivative of this compound, X-ray diffraction would allow for the unambiguous assignment of the (R) configuration at the chiral center. The analysis of a similar chiral molecule, (R)-(+)-1-(4-Methylphenyl)ethylamine, revealed the presence of significant hydrogen bonding between the amine group and a carbonyl group in its crystalline form, which plays a crucial role in stabilizing the molecular structure. chemicalbook.com This type of intermolecular interaction would also be expected in the crystal lattice of this compound or its salts.
Chiroptical Methods for Stereochemical Analysis (e.g., Electronic Circular Dichroism, Optical Rotation)
Chiroptical methods are highly sensitive to the stereochemistry of a molecule and are essential for characterizing chiral compounds.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is unique to a specific enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations or spectra of known compounds. For chiral amines, covalent attachment to a chromophoric scaffold can result in strong CD signals. scispace.com Studies on chiral diaminodicyanoquinodimethanes have shown that compounds with the (R) configuration exhibit a negative Cotton effect, while those with the (S) configuration show a positive Cotton effect, demonstrating the utility of ECD in assigning absolute configuration. metu.edu.tr
Optical Rotation: Optical rotation measures the rotation of the plane of plane-polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of a chiral compound. For (R)-(+)-1-(4-Methylphenyl)ethylamine, a specific rotation of +37° (neat) has been reported. chemicalbook.com The sign and magnitude of the optical rotation are dependent on the compound, concentration, solvent, temperature, and the wavelength of light used. This technique provides a straightforward method for distinguishing between enantiomers and assessing enantiomeric purity, although it is less structurally informative than ECD.
| Compound | Technique | Conditions | Value | Reference |
|---|---|---|---|---|
| (R)-(+)-1-(4-Methylphenyl)ethylamine | Optical Rotation | neat, 20°C, D-line | [α] = +37° | chemicalbook.com |
Computational and Theoretical Studies of R 1 4 Methylthio Phenyl Ethan 1 Amine and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to explore electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized molecular geometry and electronic structure of molecules. For (R)-1-(4-(methylthio)phenyl)ethan-1-amine and its analogues, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or larger, can predict key structural parameters. nih.govmdpi.com These calculations are crucial for understanding the molecule's stability and how it interacts with other chemical species.
The geometry optimization process finds the lowest energy arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles. For instance, in phenethylamine (B48288) analogues, the orientation of the amine group relative to the phenyl ring is a critical conformational feature that influences its role in asymmetric synthesis. researchgate.net The electronic structure, including the distribution of electron density and electrostatic potential, can reveal reactive sites on the molecule. The sulfur atom in the methylthio group, with its lone pairs of electrons, and the nitrogen atom of the amine group are key features influencing the molecule's electronic properties. acs.org
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Lengths (Å) | ||
| C-N | 1.46 | |
| C-S | 1.78 | |
| C-C (aromatic) | 1.39 | |
| C-H (amine) | 1.02 | |
| Bond Angles (°) ** | ||
| C-C-N | 111.5 | |
| H-N-H | 107.0 | |
| C-S-C | 98.9 | |
| Dihedral Angles (°) ** | ||
| C-C-N-H | 60.5 |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial descriptor for chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the sulfur atom, reflecting its nucleophilic character. The LUMO would likely be distributed over the aromatic ring's anti-bonding orbitals. Analysis of the FMOs helps predict how this chiral amine will interact with electrophiles or catalysts in a reaction. nih.govacs.org For large systems, where canonical FMOs can be delocalized, localized orbital approaches like Frontier Molecular Orbitalets (FMOLs) can provide a clearer picture of the reactive sites. nih.gov
Table 2: Representative FMO Analysis Data for a Phenylethylamine Analogue Note: This table contains illustrative data based on studies of similar aromatic amines. Specific values for the target compound were not found.
| Descriptor | Predicted Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.defaccts.de This method allows for the quantification of intramolecular and intermolecular charge transfer interactions.
Table 3: Representative Natural Atomic Charges from NBO Analysis for a Phenylethylamine Analogue Note: The values are illustrative for a similar molecule to demonstrate the output of an NBO analysis.
| Atom | Predicted Natural Charge (e) |
| Nitrogen (in NH2) | -0.85 |
| Sulfur (in SCH3) | -0.15 |
| Carbon (aromatic, para to amine) | +0.10 |
| Hydrogen (on N) | +0.40 |
Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for structure elucidation and assigning absolute configurations. frontiersin.orgresearchgate.net DFT calculations can provide accurate predictions of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the NMR shieldings for different possible diastereomers or conformers and comparing them to experimental data, the correct structure can often be identified. frontiersin.orgacs.orggithub.io
Similarly, vibrational frequencies from DFT calculations can be used to simulate an Infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental ones, they can be scaled to provide a good match and help in the assignment of key vibrational modes, such as N-H stretches or aromatic C-H bends. UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions.
Table 4: Representative Predicted ¹H NMR Chemical Shifts Note: This table is a hypothetical representation of predicted data for the target molecule, based on general principles of NMR prediction. nmrdb.org
| Proton | Predicted Chemical Shift (ppm) |
| CH (methine) | 4.15 |
| CH3 (methyl on ethylamine) | 1.40 |
| CH3 (methyl on thioether) | 2.45 |
| Aromatic (ortho to amine) | 7.28 |
| Aromatic (ortho to thioether) | 7.22 |
Molecular Modeling and Conformational Analysis
This compound is a flexible molecule with several rotatable bonds. Its three-dimensional shape, or conformation, is critical to its function, especially in asymmetric catalysis where it must fit precisely into the active site of a catalyst or form a well-defined transition state. acs.org Molecular modeling techniques are used to explore the potential energy surface of the molecule and identify its stable conformers. nih.govbiomolther.org
Conformational searches can be performed using molecular mechanics force fields followed by higher-level quantum mechanical geometry optimizations of the low-energy structures. researchgate.net For chiral amines, understanding the preferred conformations is essential for creating models that can predict the stereochemical outcome of reactions. acs.org For example, the relative orientation of the amino group, the methyl group, and the substituted phenyl ring determines the steric environment around the chiral center.
Mechanistic Insights from Computational Simulations of Asymmetric Reactions
One of the most powerful applications of computational chemistry is in elucidating the mechanisms of complex chemical reactions. researchgate.net For asymmetric reactions involving chiral amines like this compound, computational simulations can map out the entire reaction pathway, identify transition states, and explain the origin of stereoselectivity. nih.govacs.org
By modeling the interaction of the chiral amine with substrates and catalysts, researchers can build models that rationalize why one enantiomer of a product is formed preferentially. nih.govmdpi.com These simulations often reveal subtle non-covalent interactions, such as hydrogen bonds or π-stacking, within the transition state that are responsible for stabilizing the pathway leading to the major product. acs.org DFT calculations on transition state structures can provide activation energies that correlate with experimentally observed enantiomeric excesses, offering a predictive tool for designing new and more effective asymmetric transformations. mdpi.com
Noncovalent Interactions and Supramolecular Chemistry
The spatial arrangement and intermolecular interactions of this compound are dictated by a variety of noncovalent forces. These interactions are crucial in determining the compound's physical properties, crystal packing, and its potential to form larger, ordered supramolecular assemblies. Computational and theoretical methods provide invaluable insights into the nature and strength of these interactions, which primarily include hydrogen bonding, π-π stacking, and interactions involving the sulfur atom.
The primary amine group (-NH₂) of this compound is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. The sulfur atom of the methylthio group, with its lone pairs of electrons, can also participate in weaker hydrogen bonding and other noncovalent interactions. The aromatic phenyl ring is capable of engaging in π-π stacking interactions, which are significant in the self-assembly of aromatic molecules. rsc.orgnih.gov
Theoretical studies on analogous systems, such as substituted phenethylamines and thiophene-containing compounds, have demonstrated the cooperative nature of these noncovalent forces. rsc.orgrsc.orgnih.gov The interplay between hydrogen bonding and π-π stacking is particularly significant, where the formation of a hydrogen bond can influence the electronic properties of the aromatic ring, thereby modulating the strength of the π-π stacking interaction. rsc.org
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are instrumental in identifying and characterizing these weak interactions. nih.govnih.govresearchgate.net These methods allow for the visualization and quantification of interaction energies, providing a detailed understanding of the forces that govern the supramolecular architecture. For instance, in similar chiral amines, these interactions are known to drive the formation of helical or sheet-like supramolecular structures.
The following table summarizes the typical noncovalent interactions expected for this compound based on computational studies of analogous molecules. The interaction energies are indicative and can vary based on the specific geometric arrangement and chemical environment.
| Interaction Type | Donor | Acceptor | Typical Estimated Energy (kcal/mol) |
| Hydrogen Bond | -NH₂ (H) | N (amine) | 3 - 7 |
| Hydrogen Bond | -NH₂ (H) | S (thioether) | 1 - 3 |
| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | 2 - 5 |
| C-H···π | C-H (alkyl/aryl) | Phenyl Ring (π-system) | 1 - 2.5 |
Detailed research findings from computational analyses of related structures reveal the subtle balance of these forces. For example, studies on substituted benzene (B151609) complexes have shown that both electron-donating and electron-withdrawing substituents can enhance π-stacking interactions. rsc.org The methylthio group (-SCH₃) in the para position of the phenyl ring in this compound is expected to influence the electron density of the aromatic ring and thus its capacity for π-π stacking and other noncovalent interactions.
Furthermore, the chirality of the molecule plays a crucial role in its supramolecular chemistry. The specific stereochemistry of the (R)-enantiomer will direct the handedness of any resulting chiral supramolecular assemblies. This chiral recognition at the molecular level can be transmitted and amplified to create well-ordered macroscopic structures.
Applications of R 1 4 Methylthio Phenyl Ethan 1 Amine in Asymmetric Organic Synthesis
Role as a Chiral Building Block in Pharmaceutical Synthesis
Chiral amines are crucial components in many pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. (R)-1-(4-(Methylthio)phenyl)ethan-1-amine serves as a key chiral intermediate in the synthesis of various complex molecules. pharmanoble.comnih.gov
Precursor to Enantiomerically Pure Active Pharmaceutical Ingredients (APIs)
Intermediate in the Synthesis of Biologically Active Molecules
Beyond its direct incorporation into final API structures, this compound can also function as a crucial intermediate in the multi-step synthesis of various biologically active molecules. For instance, the related compound 4-(methylthio)phenylacetic acid is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor. google.compatsnap.com The synthesis of such intermediates often involves the strategic use of chiral amines to control stereochemistry early in the synthetic route. The 4-(methylthio)phenyl group present in the amine can be a precursor to a 4-(methylsulfonyl)phenyl group, a common moiety in COX-2 inhibitors. google.com The chiral ethylamine (B1201723) side chain can be modified or used to direct subsequent reactions to build up the complexity of the target molecule.
Chiral Auxiliary in Stereoselective Transformations
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. Chiral amines are a well-established class of auxiliaries, particularly in diastereoselective alkylation reactions. nih.govharvard.edu
While specific examples detailing the use of this compound as a chiral auxiliary in the scientific literature are limited in the provided search results, its structural similarity to other well-known chiral amines, such as (R)-1-phenylethylamine, suggests its potential in this role. nih.gov The general principle involves the formation of an amide bond between the chiral amine and a carboxylic acid derivative. The resulting chiral amide can then direct the stereoselective alkylation of the α-carbon. The steric hindrance provided by the chiral auxiliary blocks one face of the enolate, leading to the preferential addition of the electrophile from the less hindered face. This strategy is widely used to synthesize enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.govharvard.edu
The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in the key stereocenter-forming step and the ease of its subsequent removal without causing racemization of the product. Common methods for auxiliary removal include acidic or basic hydrolysis to yield the carboxylic acid, reduction to the corresponding alcohol, or reaction with organometallic reagents to form ketones. nih.gov
Emerging Applications in Material Science and Chemical Biology
The unique properties of chiral molecules are increasingly being explored in fields beyond traditional organic synthesis, such as material science and chemical biology.
In material science , the incorporation of chiral units into polymers or supramolecular assemblies can lead to materials with unique chiroptical properties, such as circular dichroism and circularly polarized luminescence. These materials have potential applications in optical devices, sensors, and chiral recognition. While no specific applications of this compound in material science were identified in the search results, its chiral nature and functional groups make it a potential candidate for incorporation into such advanced materials.
In chemical biology , chiral molecules are used as probes to study biological processes, as building blocks for bioactive molecules, and in the development of biosensors. Fluorescent probes are particularly valuable tools for visualizing and quantifying biological molecules and events. nih.goved.ac.uk The development of fluorescent probes for the selective detection of biologically important thiols, such as cysteine and glutathione, is an active area of research. rsc.org While not directly involving the subject amine, research has been conducted on fluorescent probes for the detection of 4-methylthiophenol, a related compound. nih.gov The chiral amine this compound could potentially be derivatized to create chiral fluorescent probes for studying stereoselective interactions in biological systems.
Q & A
Q. What are the common synthetic routes for (R)-1-(4-(Methylthio)phenyl)ethan-1-amine, and how is enantiomeric purity achieved?
Methodological Answer: The compound is typically synthesized via reductive amination of 4-(methylthio)phenylacetone using methylamine or ammonia. For enantioselective synthesis, chiral catalysts (e.g., Ru-BINAP complexes) or chiral auxiliaries are employed. For example:
- Reductive amination : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C) under controlled pH (acetic acid buffer) yields the amine.
- Enantiomeric control : Asymmetric hydrogenation using transition-metal catalysts (e.g., Rh or Ru with chiral ligands) achieves high enantiomeric excess (ee) (>90%) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the structure, with characteristic shifts for the methylthio group (~δ 2.5 ppm for S-CH3) and chiral center protons.
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
- LC-MS : Validates molecular weight (e.g., m/z 181.3 [M+H]) and purity (>95%) .
Q. How is the compound’s stability assessed under experimental storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
- Accelerated Stability Testing : Samples stored at 4°C, -20°C, and room temperature are monitored via HPLC for 6–12 months. Degradation products (e.g., oxidized sulfone derivatives) are identified using LC-MS/MS .
Advanced Research Questions
Q. How can conflicting data on receptor binding affinity be resolved for this compound?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, temperature) or receptor isoform variability . To resolve:
Q. What strategies optimize enantioselective synthesis to >98% ee for scale-up?
Methodological Answer:
- Catalyst Screening : Test chiral phosphine ligands (e.g., Josiphos, Mandyphos) with Ir or Rh catalysts.
- Continuous Flow Reactors : Improve reaction control (e.g., residence time, pressure) for consistent ee.
- Crystallization-Induced Dynamic Resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) to enhance ee during recrystallization .
Q. How are unexpected byproducts (e.g., sulfoxide derivatives) mitigated during synthesis?
Methodological Answer:
- Oxygen-Free Conditions : Conduct reactions under nitrogen/argon to prevent sulfur oxidation.
- Additives : Include antioxidants (e.g., BHT) or chelating agents (EDTA) to trap metal ions that catalyze oxidation.
- Post-Synthesis Purification : Use reverse-phase HPLC with C18 columns to isolate the target compound from sulfoxide impurities .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
